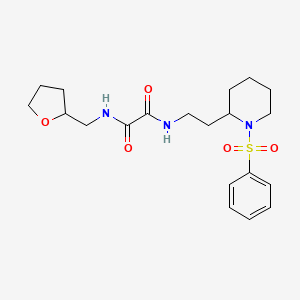
1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a molecular formula of C21H20N2O3 and a molecular weight of 348.405 g/mol. This compound belongs to the quinoline derivatives, which are known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps for synthesizing this compound may include:
Formation of the quinoline core through the Skraup synthesis.
Introduction of the 2,5-dimethylphenyl group via a Friedel-Crafts acylation reaction.
Addition of the allyl group through an allylation reaction.
Hydroxylation to introduce the hydroxyl group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The allyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction: Formation of 1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-1,2-dihydroquinoline.
Substitution: Formation of various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
This compound is unique compared to other quinoline derivatives due to its specific structural features, such as the presence of the allyl group and the 2,5-dimethylphenyl group. Similar compounds include:
1-allyl-N-(2,6-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
1-allyl-N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
1-allyl-N-(2,3-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
These compounds differ in the position and type of substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-11-23-17-8-6-5-7-15(17)19(24)18(21(23)26)20(25)22-16-12-13(2)9-10-14(16)3/h4-10,12,24H,1,11H2,2-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQHODXDZWMFHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propan-1-one](/img/structure/B2399418.png)

![4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide](/img/structure/B2399421.png)
![3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2399423.png)

![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2399430.png)
![Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B2399431.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2399438.png)

